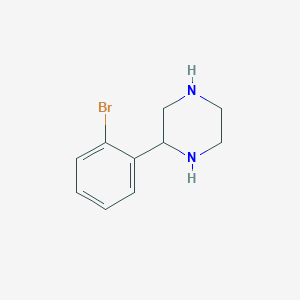
6-Quinolineethanamine
Übersicht
Beschreibung
“6-Quinolineethanamine” is a chemical compound that is also known as "Tortuosamine" . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of quinolines and their derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various factors . The structure, bonding, and nature of interactions present in monomeric and dimeric ionic liquid have been investigated . The results of the NBO analysis show the significant delocalization and hyperconjugation interactions .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various factors . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are unique and involve various factors . For instance, having fewer direct neighbor atoms for the atoms situated at the surface results in lowering the binding energy per atom for nanomaterials .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Quinoline and its analogs, including 6-Quinolineethanamine, have been studied extensively for their anticancer properties. These compounds have shown effectiveness against various cancer drug targets by inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The structure-activity relationship (SAR) studies indicate the potential of quinoline derivatives in cancer drug development and refinement due to their selective and specific activity against different cancer types (Solomon & Lee, 2011).
Antileishmanial Properties
A novel series of compounds based on molecular hybridization, including this compound derivatives, demonstrated potent antileishmanial potential. These compounds were significantly more lethal than standard drugs, showing promise for the development of new treatments against leishmaniasis. In silico analysis supported these findings, revealing insights into the compounds' modes of action (Taha et al., 2017).
Applications in OLEDs and Electrooptics
Quinoline derivatives are also applied in the field of organic light-emitting diodes (OLEDs) and electrooptics. Studies on photoexcitation dynamics of 6-hydroxyquinoline doped in polymer films have contributed to the understanding of their potential in designing functional materials for OLEDs and field-induced electrooptics, highlighting their broad pharmacological activities (Mehata, 2018).
Antimicrobial and Antiviral Activities
Several quinoline derivatives, including those of this compound, exhibit antimicrobial and antiviral activities. These compounds have been tested against a range of gram-positive and gram-negative bacteria, showing promising results in fighting bacterial infections, including those resistant to existing antibiotics. Quinolines' bioactive properties are attributed to their ability to intercalate DNA and inhibit topoisomerase II, making them effective against various pathogens (O’Donnell et al., 2010).
Role in Synthesis of Novel Compounds
The structural versatility of quinoline allows for the synthesis of a wide array of structurally diverse derivatives with potential therapeutic uses. Innovations in synthetic methods have led to more efficient and environmentally friendly processes for creating quinoline-based compounds, further broadening their applicability in medicinal chemistry (Prajapati et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-quinolin-6-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEIDAZOLPDKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCN)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910381-48-5 | |
| Record name | 2-(quinolin-6-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)
amine hydrochloride](/img/structure/B3166256.png)
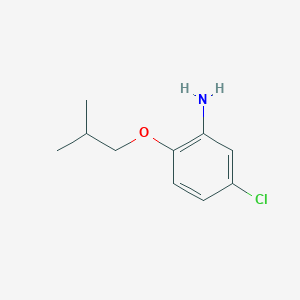

![Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate](/img/structure/B3166286.png)
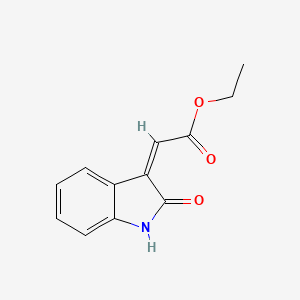
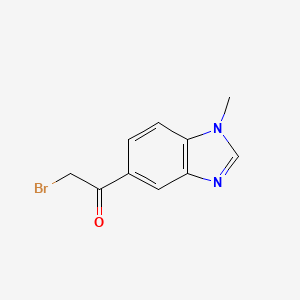
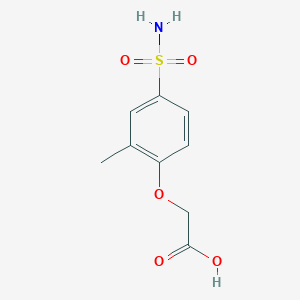
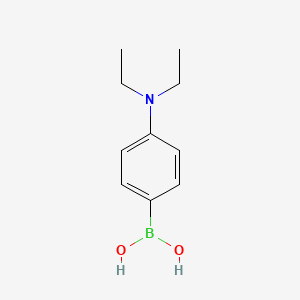
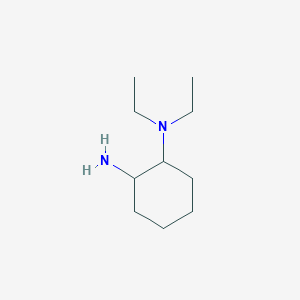

![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)
![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)
